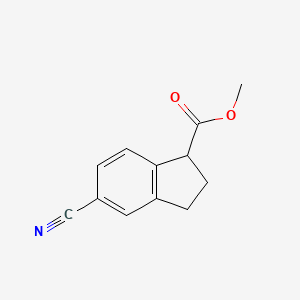![molecular formula C24H28ClN3O3 B12988183 6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one hydroChloride](/img/structure/B12988183.png)
6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one hydroChloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyclopropane-1,5’-[1,3]dioxolo[4,5-f]isoindol]-7’(6’H)-one hydrochloride is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyclopropane-1,5’-[1,3]dioxolo[4,5-f]isoindol]-7’(6’H)-one hydrochloride typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the piperidinyl and pyridinyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the reproducibility and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and pyridinyl moieties.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the spirocyclic core.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridinyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the piperidinyl group can lead to the formation of N-oxides, while reduction of the pyridinyl group can yield piperidines.
Scientific Research Applications
6’-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyclopropane-1,5’-[1,3]dioxolo[4,5-f]isoindol]-7’(6’H)-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The spirocyclic structure allows for a unique binding affinity, which can modulate the activity of these receptors and influence neurological pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,5’-[1,3]dioxolo[4,5-f]isoindol]-7’(6’H)-one: Lacks the piperidinyl and pyridinyl groups.
Pyridin-2-ylmethylpiperidine: Does not contain the spirocyclic core.
Uniqueness
The uniqueness of 6’-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyclopropane-1,5’-[1,3]dioxolo[4,5-f]isoindol]-7’(6’H)-one hydrochloride lies in its combination of a spirocyclic core with piperidinyl and pyridinyl groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H28ClN3O3 |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
6-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]ethyl]spiro[[1,3]dioxolo[4,5-f]isoindole-7,1'-cyclopropane]-5-one;hydrochloride |
InChI |
InChI=1S/C24H27N3O3.ClH/c28-23-19-13-21-22(30-16-29-21)14-20(19)24(7-8-24)27(23)12-6-17-4-10-26(11-5-17)15-18-3-1-2-9-25-18;/h1-3,9,13-14,17H,4-8,10-12,15-16H2;1H |
InChI Key |
QBBBYMJWDBGYHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCN2C(=O)C3=CC4=C(C=C3C25CC5)OCO4)CC6=CC=CC=N6.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(8'-(Hydroxymethyl)-3,3-dimethyl-6'-nitrospiro[indoline-2,2'-thiochromen]-1-yl)ethanol](/img/structure/B12988106.png)
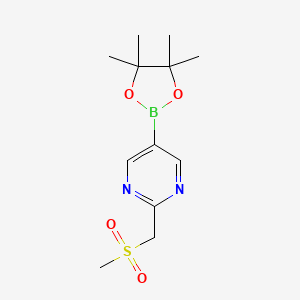
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine](/img/structure/B12988110.png)
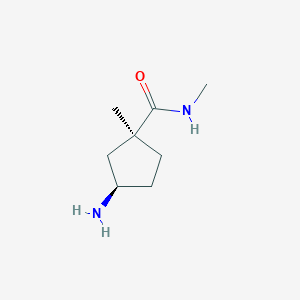
![2-[2-(Chloromethoxy)ethoxy]propane](/img/structure/B12988118.png)
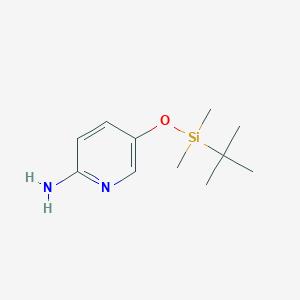

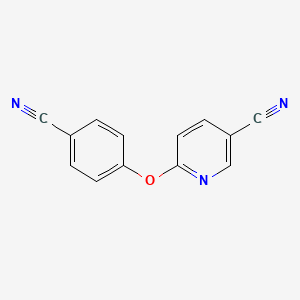
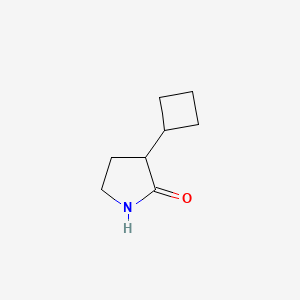
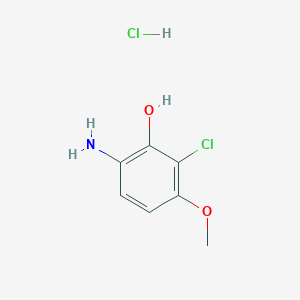
![tert-Butyl 3-fluoro-1-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12988165.png)
![1-Benzyl 9-(tert-butyl) 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B12988166.png)
![7-Fluoro-4-methyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12988179.png)
